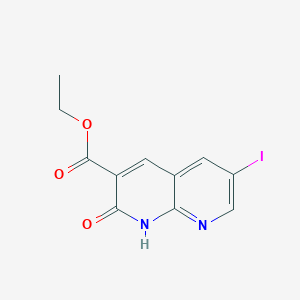

Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate

Descripción general

Descripción

Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate is a heterocyclic compound with the molecular formula C11H9IN2O3. It belongs to the class of 1,8-naphthyridines, which are known for their diverse biological activities and photochemical properties . This compound is characterized by the presence of an ethyl ester group, a hydroxyl group, and an iodine atom attached to the naphthyridine core.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis . One common method involves the reaction of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions to modify the naphthyridine core.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Aplicaciones Científicas De Investigación

Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential as ligands in biochemical assays.

Mecanismo De Acción

The mechanism of action of ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate is not well-documented. compounds with similar structures often interact with biological targets such as enzymes and receptors, leading to various biological effects. The hydroxyl and iodine groups may play a role in binding to these targets and modulating their activity .

Comparación Con Compuestos Similares

Similar Compounds

1,8-Naphthyridine Derivatives: These include compounds like gemifloxacin, which is used as an antibacterial agent.

Indole Derivatives: Indoles are another class of heterocyclic compounds with significant biological activity.

Uniqueness

Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate is unique due to the presence of the iodine atom, which can be used for further functionalization. Its combination of functional groups makes it a versatile intermediate in organic synthesis .

Actividad Biológica

Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound can be achieved through various methods, including condensation reactions involving substituted amino acids and aldehydes. The compound's structure is characterized by the presence of a hydroxyl group and an iodine atom, which are critical for its biological activity.

Anticancer Properties

This compound exhibits significant anticancer activity. Research indicates that naphthyridine derivatives can induce apoptosis in cancer cells through multiple mechanisms, including:

- Inhibition of Topoisomerases : These enzymes are crucial for DNA replication and transcription; their inhibition leads to cell cycle arrest.

- Intercalation with DNA : This disrupts the normal function of DNA, leading to cell death.

- Angiogenesis Inhibition : Preventing the formation of new blood vessels can starve tumors of necessary nutrients.

A study highlighted that naphthyridine derivatives showed promising results against various cancer cell lines, including prostate and breast cancer cells, suggesting a potential role in chemotherapy protocols .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. It has been tested against several bacterial strains and has shown efficacy comparable to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Other Biological Activities

Recent reviews have documented a range of additional biological activities associated with naphthyridine derivatives:

- Antioxidant Activity : Protects cells from oxidative stress.

- Antimalarial Effects : Certain derivatives have shown effectiveness against malaria parasites.

- Inhibition of Protein Kinases : This can lead to modulation of various signaling pathways involved in cell growth and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of naphthyridine derivatives. Modifications to the hydroxyl and iodine substituents can significantly impact potency and selectivity against various biological targets. For example, studies have shown that removal or alteration of the hydroxyl group often leads to a loss of activity against cancer cell lines .

Case Studies

- Anticancer Study : A series of experiments evaluated the effects of this compound on prostate cancer cell lines (LNCaP and DU145). The compound was found to induce apoptosis significantly more than control treatments .

- Antimicrobial Evaluation : In vitro tests against Staphylococcus aureus demonstrated that the compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin .

Propiedades

IUPAC Name |

ethyl 6-iodo-2-oxo-1H-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IN2O3/c1-2-17-11(16)8-4-6-3-7(12)5-13-9(6)14-10(8)15/h3-5H,2H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTBZUFLFJYKJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CN=C2NC1=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.